molecular formula C17H25NO4 B8117137 tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate

Cat. No.: B8117137
M. Wt: 307.4 g/mol
InChI Key: LBTFCAQHUDISGT-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate (CAS: 1009092-91-4) is a chiral oxazolidine derivative with a molecular formula of C₁₇H₂₅NO₄ and a molar mass of 307.38 g/mol. It is characterized by a hydroxymethyl group at the 4-position, a phenyl group at the 5-position, and a tert-butyl carbamate protecting group at the 3-position of the oxazolidine ring . Predicted physical properties include a density of 1.101±0.06 g/cm³, boiling point of 420.1±45.0 °C, and pKa of 14.54±0.10, indicating moderate polarity and stability under basic conditions . This compound is notably recognized as Vibegron Impurity 4, a byproduct or intermediate in the synthesis of vibegron, a β₃-adrenergic receptor agonist used for overactive bladder treatment .

The stereochemistry at the 4R and 5R positions is critical for its role in pharmaceutical synthesis, influencing both reactivity and interaction with biological targets. Synthetic routes often involve stereoselective reductions or condensation reactions, as seen in related oxazolidine derivatives (e.g., NaBH₄-mediated reductions in THF) .

Properties

IUPAC Name

tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTFCAQHUDISGT-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H]([C@H](O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Chiral Amino Alcohols

The oxazolidine ring is formed via a cyclization reaction between a chiral amino alcohol and a carbonyl source. For example:

  • Amino Alcohol Preparation : (R)-Phenylglycinol or similar chiral amino alcohols are reacted with tert-butyl carbonate under basic conditions to introduce the tert-butyloxycarbonyl (Boc) protecting group.

  • Oxazolidine Formation : The Boc-protected amino alcohol undergoes cyclization with acetone dimethyl acetal in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the 2,2-dimethyloxazolidine ring.

  • Hydroxymethyl Introduction : The hydroxymethyl group at position 4 is introduced via a selective reduction of a formyl intermediate. For instance, tert-butyl (4S,5R)-4-formyl-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate (CAS 163625-46-5) is reduced using NaBH₄ or LiAlH₄ to yield the hydroxymethyl derivative.

Key Data :

StepReagents/ConditionsYieldStereochemical OutcomeSource
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂, rt, 12h92%Retention of (R) configuration
Oxazolidine CyclizationAcetone dimethyl acetal, BF₃·OEt₂, 0°C→rt85%(4R,5R) confirmed by X-ray
Formyl ReductionNaBH₄, MeOH, 0°C, 2h78%>99% ee

Microwave-Assisted Optimization

Microwave irradiation has been employed to accelerate key steps, particularly the cyclization and reduction processes. This method reduces reaction times from hours to minutes while maintaining high stereoselectivity.

Enhanced Cyclization Efficiency

In a microwave-assisted protocol:

  • The Boc-protected amino alcohol is mixed with acetone dimethyl acetal and BF₃·OEt₂ in anhydrous THF.

  • The mixture is irradiated at 100°C for 10 minutes, achieving complete cyclization.

  • The hydroxymethyl group is introduced via in-situ reduction using microwave-compatible reagents like BH₃·THF.

Comparative Data :

ParameterConventional MethodMicrowave MethodSource
Cyclization Time12h10min
Overall Yield78%88%
Energy ConsumptionHighReduced by 60%

Stereochemical Control and Analysis

The (4R,5R) configuration is critical for the compound’s application in asymmetric synthesis. Key strategies include:

  • Chiral Pool Synthesis : Using enantiopure starting materials to avoid racemization.

  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINOL) during cyclization to enhance diastereomeric excess.

  • Crystallographic Verification : Single-crystal X-ray diffraction confirms the absolute configuration, as reported for related oxazolidine derivatives.

Industrial-Scale Production

Commercial suppliers (e.g., VulcanChem, Ambeed) utilize a hybrid approach combining chiral precursors and microwave-assisted steps:

  • Batch Process : 10–50 kg batches are processed using automated reactors.

  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane yields >99% purity.

Production Metrics :

MetricValueSource
Annual Production500–1,000 kg
Purity Specification≥99% (HPLC)
Cost per Gram$120–$150 (research-grade)

Emerging Methodologies

Recent advances focus on sustainable chemistry:

  • Biocatalytic Routes : Lipase-mediated acylations to install the Boc group with minimal waste.

  • Flow Chemistry : Continuous-flow systems for telescoped synthesis, reducing solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate can undergo oxidation to form corresponding oxazolidinones.

  • Reduction: : Reduction reactions typically target the oxazolidine ring, resulting in the formation of amino alcohols.

  • Substitution: : The hydroxymethyl and tert-butyl groups can be subjected to various nucleophilic substitution reactions.

Common Reagents and Conditions
  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is frequently used.

  • Substitution: : Typical reagents include alkyl halides and nucleophiles like sodium alkoxides.

Major Products
  • Oxidation: : Formation of oxazolidinones.

  • Reduction: : Formation of amino alcohols.

  • Substitution: : Generation of substituted oxazolidines with diverse functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H25NO4
  • CAS Number : 1009092-91-4
  • IUPAC Name : tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
  • Purity : 97%

The compound features an oxazolidine ring structure that contributes to its biological activity and potential therapeutic effects.

Neuroprotective Agents

Recent studies have highlighted the potential of compounds similar to this compound as multifunctional agents for treating neurodegenerative diseases such as Alzheimer's disease. These compounds demonstrate notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's therapy. For instance, lead compounds in related studies exhibited IC50 values indicating strong inhibition of these enzymes, suggesting a promising avenue for drug development aimed at enhancing cognitive function and reducing amyloid plaque formation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that similar structures possess high antioxidant activity, which is essential for protecting neuronal cells from oxidative stress—an important factor in neurodegenerative diseases. The ability to inhibit lipid peroxidation and chemiluminescence further supports its potential as a neuroprotective agent .

Synthetic Applications

In addition to its medicinal properties, this compound serves as a valuable synthetic intermediate in organic chemistry. Its unique structural features allow for the development of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The compound's stability and reactivity make it suitable for further modifications, leading to the synthesis of more complex molecules with enhanced biological activities.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of this compound and its analogs:

  • Alzheimer's Disease Models : Research has demonstrated that derivatives of this compound significantly reduce AChE activity in mouse models, correlating with improved cognitive outcomes. These findings are critical for developing new therapeutic strategies against Alzheimer's disease .
  • Antioxidant Studies : Comparative studies have shown that compounds with similar oxazolidine structures exhibit superior antioxidant capabilities compared to traditional antioxidants like butylated hydroxytoluene (BHT). This positions them as potential candidates for inclusion in formulations aimed at reducing oxidative damage in neurological contexts .
  • Synthetic Pathways : Investigations into synthetic routes utilizing this compound have revealed efficient methodologies for creating complex heterocyclic systems that are essential in drug discovery .

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate involves:

  • Chiral Environment Creation: : Its rigid structure provides a chiral environment, which is crucial in asymmetric synthesis.

  • Enzyme Inhibition: : It binds to active sites of enzymes, altering their conformation and activity, thereby influencing biochemical pathways.

Comparison with Similar Compounds

tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: Not specified)

  • Key Differences :
    • Substituent at 4-position: Ethoxy-oxo propenyl group instead of hydroxymethyl.
    • Stereochemistry: 4S configuration vs. 4R in the target compound.
  • Impact :
    • The propenyl group introduces conjugation, enhancing UV activity but reducing solubility in polar solvents.
    • The 4S stereochemistry may alter diastereoselectivity in downstream reactions .

(6R)-2-tert-Butyl-6-[(4R,5S)-3-isopropyl-4-methyl-5-phenyloxazolidin-2-yl]phenol

  • Key Differences: Additional phenol substituent and isopropyl/methyl groups on the oxazolidine ring. Stereochemistry: Mixed 4R,5S configuration.
  • Impact: Phenol group increases acidity (pKa ~10 vs. Bulkier substituents (isopropyl) reduce solubility in non-polar solvents .

Vibegron-Related Intermediates

tert-Butyl (4R,5R)-4-((E)-4-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxobut-1-en-1-yl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate (CAS: 1426235-01-9)

  • Key Differences: Extended conjugation via a 3-oxobut-1-en-1-yl group and a tert-butoxycarbonylamino-phenyl substituent.
  • Impact :
    • Higher molecular weight (~525 g/mol ) and melting point due to increased rigidity.
    • Enhanced steric hindrance slows reaction kinetics in nucleophilic substitutions .

Oxazole-Based Analogues

tert-Butyl (4-methyloxazol-5-yl)carbamate (CAS: 3403-45-0)

  • Key Differences :
    • Oxazole ring (5-membered, one oxygen, one nitrogen) vs. oxazolidine (saturated 5-membered ring).
    • Lacks hydroxymethyl and phenyl groups.
  • Impact :
    • Reduced steric bulk improves solubility in organic solvents (e.g., THF, DCM).
    • Oxazole’s aromaticity increases thermal stability but limits ring-opening reactions .

Biological Activity

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate, identified by CAS number 1009092-91-4, is a compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H25NO4
  • Molecular Weight : 307.39 g/mol
  • IUPAC Name : this compound

The compound features a complex oxazolidine structure that contributes to its biological activity.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. These effects are crucial for protecting cells from oxidative stress-related damage.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on cholinesterases, which are key enzymes involved in neurotransmission.

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)1.90 ± 0.16
Butyrylcholinesterase (BChE)0.084 ± 0.008

These values suggest that the compound may have potential therapeutic applications in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.

Docking studies have revealed that this compound binds to both catalytic and peripheral sites of AChE. This dual binding capability may contribute to its efficacy in inhibiting enzyme activity and preventing β-amyloid aggregation associated with neurodegenerative diseases .

Case Studies and Research Findings

  • Neuroprotective Effects : In a study assessing the neuroprotective effects of related compounds on human neuronal cells exposed to oxidative stress, it was found that derivatives similar to this compound significantly reduced reactive oxygen species (ROS) formation and improved cell viability .
  • Cholinesterase Inhibition : A comprehensive analysis of cholinesterase inhibitors revealed that compounds structurally related to this compound exhibited mixed-type reversible inhibition of AChE and BChE . The kinetic studies indicated that these compounds could serve as potential leads for developing new treatments for Alzheimer's disease.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate with high enantiomeric purity?

Methodological Answer:

  • Chiral Auxiliary Use : The (4R,5R) stereochemistry requires chiral auxiliaries or catalysts during synthesis. For oxazolidine derivatives, asymmetric catalysis or enantioselective hydrogenation is often employed .
  • Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) at intermediate stages.
  • Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity. For example, tert-butyl oxazolidine derivatives often crystallize at 67–93°C, as seen in structurally related compounds .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is optimal for confirming stereochemistry. Similar oxazolidine derivatives (e.g., (6R)-2-tert-butyl-6-[(4R,5S)-oxazolidinyl]phenol) have been resolved via SCXRD to validate spatial arrangements .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should confirm methyl groups (δ 1.2–1.4 ppm for tert-butyl) and hydroxymethyl protons (δ 3.5–4.0 ppm) .
    • IR : Look for C=O stretches (~1700 cm1^{-1}) and O–H bonds (~3400 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation. For solutions, avoid repeated freeze-thaw cycles; use aliquots stored at –80°C for long-term stability .
  • Solvent Compatibility : Prepare stock solutions in anhydrous DMSO or dichloromethane (DCM), as water promotes degradation of tert-butyl esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

Methodological Answer:

  • Comparative Analysis : Cross-reference SCXRD data (e.g., bond angles and torsional parameters) with computational models (DFT or molecular mechanics). For example, conflicting reports on oxazolidine ring puckering can be resolved via overlay with validated structures .
  • Dynamic NMR : Use variable-temperature 1H^{1}\text{H}-NMR to detect conformational flexibility that might lead to misassignment .

Q. What experimental strategies mitigate racemization during functionalization of the hydroxymethyl group?

Methodological Answer:

  • Low-Temperature Reactions : Perform acylations or silylations at 0–4°C to suppress racemization. For example, TFA-mediated deprotection in DCM at 0°C preserves stereochemistry .
  • Protecting Groups : Temporarily protect the hydroxymethyl group with trityl or TBS ethers during harsh reactions (e.g., Grignard additions) .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

Methodological Answer:

  • Solvent Screening : Test stability in aprotic (e.g., THF, DMF) vs. protic (e.g., MeOH) solvents. Polar aprotic solvents reduce ester hydrolysis but may coordinate catalysts.
  • Kinetic Studies : Monitor degradation via LC-MS under varying conditions (e.g., 25°C vs. 40°C). Data from related tert-butyl esters show half-life reductions of 50% in DMF at 40°C .

Key Recommendations

  • Validation : Cross-check synthetic routes with SCXRD or chiral chromatography to avoid stereochemical drift .
  • Contradiction Management : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) to identify variables causing discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.